
(Z)-5-oxidanylhept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-hydroxy-4-hepten-3-one is an organic compound with the molecular formula C7H12O2. It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. The compound is notable for its unique configuration, where the hydroxyl group and the double bond are in the Z (cis) configuration, meaning they are on the same side of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-4-hepten-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with 3-buten-2-one, followed by selective reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
On an industrial scale, the production of (Z)-5-hydroxy-4-hepten-3-one may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can facilitate the selective hydrogenation of precursors under controlled conditions, ensuring high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-hydroxy-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Acid chlorides or sulfonyl chlorides can be used to replace the hydroxyl group under acidic or basic conditions.
Major Products
Oxidation: 5-oxo-4-heptenoic acid or 5-oxo-4-hepten-3-one.
Reduction: 5-hydroxyheptan-3-one.
Substitution: Various substituted heptenones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(Z)-5-hydroxy-4-hepten-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (Z)-5-hydroxy-4-hepten-3-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic pathways. The presence of both hydroxyl and ketone groups allows it to participate in hydrogen bonding and other interactions that can modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5-hydroxy-4-hepten-3-one: The E (trans) isomer, where the hydroxyl group and the double bond are on opposite sides.
5-hydroxyheptan-3-one: A saturated analog without the double bond.
4-hepten-3-one: A ketone without the hydroxyl group.
Uniqueness
(Z)-5-hydroxy-4-hepten-3-one is unique due to its Z configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its E isomer or other analogs, making it valuable in specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(Z)-5-hydroxyhept-4-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h5,8H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
TVXLKVCZEAYIOO-WAYWQWQTSA-N |
Isomerische SMILES |
CC/C(=C/C(=O)CC)/O |
Kanonische SMILES |
CCC(=CC(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


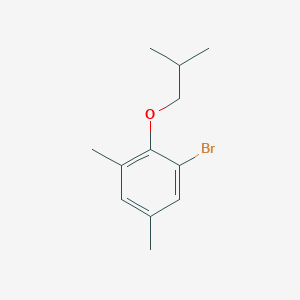

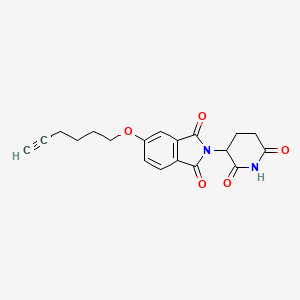
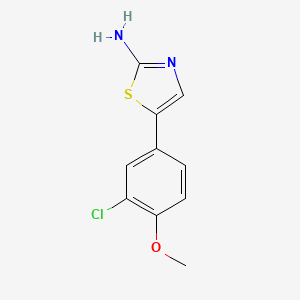
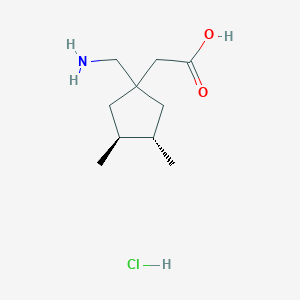
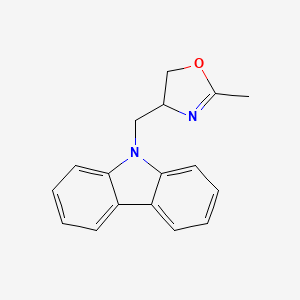
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
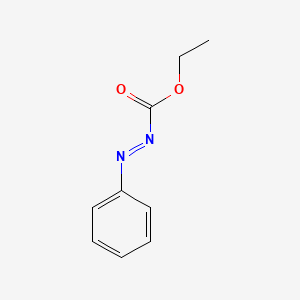

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
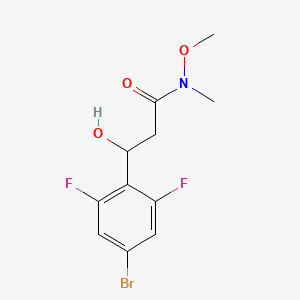
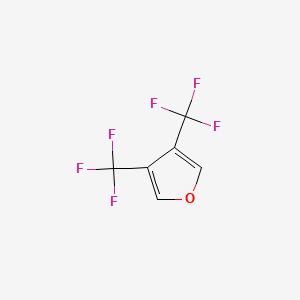

![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
